molecular formula C10H21NO B6206551 N-(2-methoxyethyl)cycloheptanamine CAS No. 252854-21-0

N-(2-methoxyethyl)cycloheptanamine

Cat. No.: B6206551
CAS No.: 252854-21-0
M. Wt: 171.28 g/mol
InChI Key: PBBBLFGDZLEXBK-UHFFFAOYSA-N
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Description

General Chemical Classification and Structural Features of N-(2-methoxyethyl)cycloheptanamine

This compound is classified as a secondary amine and a cycloalkane derivative. cymitquimica.com The core of its structure is a seven-membered carbon ring known as cycloheptane (B1346806). Attached to this ring is a secondary amine group, which is characterized by a nitrogen atom bonded to two carbon atoms and one hydrogen atom. One of the carbon atoms is part of the cycloheptane ring, while the other is part of a 2-methoxyethyl group. This side chain consists of an ethyl group substituted with a methoxy (B1213986) group (-OCH3) at the second carbon position. The presence of the nitrogen and oxygen atoms introduces polarity and the capacity for hydrogen bonding to the otherwise nonpolar hydrocarbon framework.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C10H21NO
Appearance Colorless to pale yellow liquid
Odor Distinctive amine odor
Solubility Soluble in organic solvents, moderate solubility in water

This data is compiled from available chemical information. cymitquimica.com

Overview of Primary Amine Chemistry and its Relevance to the Compound

While this compound is a secondary amine, understanding primary amine chemistry is crucial as they are often precursors in the synthesis of secondary amines. Primary amines are derivatives of ammonia (B1221849) where one hydrogen atom is replaced by an alkyl or aryl group. unacademy.com They are characterized by the -NH2 functional group. spectroscopyonline.com

The chemistry of primary amines is rich and varied. They can act as nucleophiles due to the lone pair of electrons on the nitrogen atom, participating in reactions such as alkylation and acylation to form secondary and tertiary amines, and amides, respectively. youtube.com The basicity of amines is a key characteristic; they can accept a proton to form ammonium (B1175870) salts. unacademy.com The number of alkyl groups attached to the nitrogen influences its basicity, with secondary amines generally being more basic than primary amines in the gas phase.

The synthesis of this compound can potentially start from cycloheptanamine, a primary amine. smolecule.comnih.gov Reacting a primary amine with a suitable electrophile, in this case, a 2-methoxyethyl halide, would lead to the formation of the target secondary amine.

Significance of Cycloheptane Ring Systems in Organic Synthesis

The cycloheptane ring is a seven-membered cycloalkane. smolecule.com Unlike the more common five- and six-membered rings, cycloheptane and its derivatives are less prevalent in nature but hold significant interest in synthetic and medicinal chemistry. ontosight.aidrugbank.com The seven-membered ring is conformationally flexible, existing in several interconverting forms, such as the twist-chair and twist-boat conformations.

In organic synthesis, the cycloheptane framework serves as a versatile scaffold for constructing complex molecules. smolecule.com Its derivatives are explored for their potential in drug delivery systems and as building blocks for pharmaceuticals and other specialty chemicals. smolecule.comontosight.ai The ability to functionalize the cycloheptane ring allows for the creation of a diverse range of compounds with specific three-dimensional arrangements, which can be crucial for biological activity.

Table 2: Applications of Cycloheptane Derivatives

Application AreaDescription
Medicinal Chemistry Used in the synthesis of complex molecules with potential pharmaceutical interest. ontosight.ai
Drug Delivery Derivatives are explored for encapsulating therapeutic agents. smolecule.com
Fragrances and Dyes Serve as intermediates in the production of these specialty chemicals. ontosight.ai
Nonpolar Solvent Cycloheptane itself can be used as a non-polar solvent. wikipedia.org

Contextualizing the Methoxyethyl Moiety in Functional Group Chemistry

The methoxyethyl group (-CH2CH2OCH3) is an important functional group in organic chemistry. It is an ether, specifically a methoxy ether, which consists of a methyl group attached to an oxygen atom. wikipedia.orgwikiwand.com The presence of the ether linkage introduces polarity and the ability to act as a hydrogen bond acceptor.

In the context of this compound, the methoxyethyl group influences the compound's physical and chemical properties. It can affect its solubility, boiling point, and reactivity. The methoxy group is generally considered an electron-donating group, which can impact the basicity of the adjacent amine. wikipedia.org Furthermore, the methoxyethyl group can be involved in various chemical transformations and is sometimes used as a protecting group in the synthesis of more complex molecules, such as nucleoside analogs. wikipedia.orgacs.org

An in-depth analysis of the synthetic pathways leading to the secondary amine this compound reveals several viable methodologies. These approaches are centered on established organic chemistry transformations, primarily focusing on the formation of the crucial carbon-nitrogen bond. This article explores the theoretical retrosynthetic disconnections and practical direct synthesis strategies for this specific chemical compound.

Properties

CAS No.

252854-21-0

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

N-(2-methoxyethyl)cycloheptanamine

InChI

InChI=1S/C10H21NO/c1-12-9-8-11-10-6-4-2-3-5-7-10/h10-11H,2-9H2,1H3

InChI Key

PBBBLFGDZLEXBK-UHFFFAOYSA-N

Canonical SMILES

COCCNC1CCCCCC1

Purity

95

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of N 2 Methoxyethyl Cycloheptanamine

Amine Reactivity Profile

Basicity and pKa Determination Studies

The basicity of an amine is a fundamental property determined by the availability of the nitrogen's lone pair of electrons for protonation. For N-(2-methoxyethyl)cycloheptanamine, several structural factors influence its basicity. As a secondary amine, it is generally more basic than ammonia (B1221849) due to the electron-donating inductive effect of the two attached alkyl groups (the cycloheptyl and 2-methoxyethyl groups). libretexts.org These groups increase the electron density on the nitrogen atom, making the lone pair more available to accept a proton. libretexts.org

The pKa of the conjugate acid of a typical acyclic secondary amine is around 11. The ammonium (B1175870) ions of most simple aliphatic amines have a pKa of about 10 or 11. libretexts.org The structure of this compound suggests its pKa value would be in this range. The cycloheptyl group is a simple alkyl group and is electron-donating. The 2-methoxyethyl group, however, presents a more complex influence. While the ethyl chain is electron-donating, the oxygen atom can exert an electron-withdrawing inductive effect due to its high electronegativity, which could slightly decrease the basicity compared to a simple dialkylamine. masterorganicchemistry.com This effect diminishes with distance, so its impact on the nitrogen's basicity is modest.

Conversely, the ether oxygen's lone pairs are generally not considered to participate in resonance that would significantly decrease the amine's basicity, a factor that dramatically lowers the basicity in aromatic amines or amides. masterorganicchemistry.com The nitrogen atom in this compound is sp³ hybridized, and its lone pair resides in an sp³ orbital, which is less tightly held and more available for bonding with a proton compared to the lone pairs in sp² or sp hybridized nitrogens. youtube.com

Table 1: Comparative pKa Values of Structurally Related Amines

Compound Structure pKa of Conjugate Acid (approx.) Key Structural Features
Cycloheptanamine nih.gov Primary Amine ~10.7 Primary amine, cycloalkyl group.
Piperidine (B6355638) Cyclic Secondary Amine 11.1 Unhindered cyclic secondary amine.
Morpholine Cyclic Secondary Amine with Ether 8.4 youtube.com Electron-withdrawing effect of ether oxygen. youtube.com

Based on these comparisons, the pKa of protonated this compound is predicted to be slightly lower than that of diethylamine (B46881) or piperidine but significantly higher than that of morpholine, likely falling in the 10.5-10.9 range.

Nucleophilic Behavior in Organic Transformations

The lone pair of electrons on the nitrogen atom makes this compound a potent nucleophile, enabling it to participate in a wide array of organic reactions.

This compound readily reacts with acylating agents such as acyl chlorides and acid anhydrides in a process known as nucleophilic acyl substitution. orgoreview.com The reaction is initiated by the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent. pearson.com This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride) to yield a stable N,N-disubstituted amide. orgoreview.comchemguide.co.uk

The general mechanism is as follows:

Nucleophilic Attack: The nitrogen atom of this compound attacks the carbonyl carbon of the acyl chloride. chemguide.co.uk

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen is formed. orgoreview.com

Elimination of Leaving Group: The carbon-oxygen double bond reforms, leading to the elimination of the chloride ion. chemguide.co.uk

Deprotonation: A base, often another molecule of the amine or an added non-nucleophilic base like pyridine (B92270), removes the proton from the nitrogen to give the final neutral amide product and an ammonium salt. orgoreview.comchemguide.co.uk

A similar mechanism applies to sulfonylation reactions with sulfonyl chlorides (e.g., tosyl chloride) to form the corresponding N,N-disubstituted sulfonamide. These reactions are crucial for the synthesis of amides and sulfonamides, which are important functional groups in various chemical contexts.

The reaction of this compound with aldehydes and ketones is a classic example of its nucleophilic character. As a secondary amine, its reaction with a carbonyl compound that has an α-hydrogen leads to the formation of an enamine. chemistrysteps.comyoutube.com

The mechanism proceeds in several steps, typically under mild acidic catalysis (pH 4.5 is often ideal) jove.com:

Nucleophilic Attack: The amine attacks the carbonyl carbon, forming a zwitterionic intermediate. jove.com

Proton Transfer: An intramolecular proton transfer from the nitrogen to the oxygen creates a neutral aminoalcohol, also known as a carbinolamine. libretexts.org

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). jove.comlibretexts.org

Formation of Iminium Ion: The lone pair on the nitrogen helps to expel the water molecule, forming a resonance-stabilized iminium ion. makingmolecules.com

Deprotonation and Enamine Formation: Since the nitrogen lacks a proton, a base (like water or another amine molecule) removes a proton from an adjacent carbon (the α-carbon of the original carbonyl compound). chemistrysteps.comyoutube.com This results in the formation of a carbon-carbon double bond and neutralizes the nitrogen, yielding the final enamine product. masterorganicchemistry.comucalgary.ca

The resulting enamine is a versatile synthetic intermediate, acting as a carbon nucleophile in subsequent reactions due to resonance that places a partial negative charge on the α-carbon. masterorganicchemistry.com

This compound can act as a nucleophile in Michael (or aza-Michael) additions, which involve the conjugate addition to α,β-unsaturated carbonyl compounds or nitriles. acs.orgtue.nl This reaction is a powerful tool for forming carbon-nitrogen bonds at the β-position of the acceptor molecule.

The mechanism involves the nucleophilic attack of the amine on the β-carbon of the electron-deficient alkene. This breaks the carbon-carbon π-bond, and the resulting negative charge is delocalized onto the oxygen or nitrogen of the electron-withdrawing group, forming a resonance-stabilized enolate or equivalent intermediate. mst.edu Subsequent protonation of this intermediate yields the final β-amino carbonyl compound or nitrile. The rate of reaction can be influenced by solvent polarity and the use of Lewis acid catalysts. mst.edu

Table 2: Representative Nucleophilic Reactions of this compound

Reaction Type Electrophile Product Type Key Conditions
Acylation Acyl Chloride (R-COCl) N,N-Disubstituted Amide Base (e.g., Pyridine) orgoreview.com
Sulfonylation Sulfonyl Chloride (R-SO₂Cl) N,N-Disubstituted Sulfonamide Base (e.g., Pyridine)
Enamine Formation Ketone (e.g., Cyclohexanone) Enamine Mild Acid (e.g., p-TsOH) youtube.com

Oxidative Pathways of the Amine Functionality

The secondary amine functionality in this compound can undergo oxidation. The specific product depends on the oxidant used. Common oxidizing agents like hydrogen peroxide (H₂O₂), peroxy acids, or metal-based catalysts can be employed. nih.gov

A typical oxidation pathway for a secondary amine involves the initial formation of a hydroxylamine (B1172632). researchgate.net This hydroxylamine can often be further oxidized. For secondary amines like this compound, which have at least one hydrogen on an α-carbon to the nitrogen, a common product of further oxidation is a nitrone. acs.org

For example, oxidation with hydrogen peroxide, sometimes catalyzed by reagents like selenium dioxide or methyltrioxorhenium (MTO), can convert secondary amines to nitrones. nih.govacs.org The process is believed to proceed through an N-hydroxylamine intermediate which then undergoes a second oxidation step. acs.org In some cases, catalyst-free oxidations using H₂O₂ in specific solvents like methanol (B129727) have also been developed for the selective oxidation of secondary amines to nitrones. nih.govacs.org

Quaternization Reactions of the Amine Nitrogen

The secondary amine functionality in this compound is nucleophilic and readily undergoes quaternization reactions. This transformation, known as the Menshutkin reaction, involves the alkylation of the amine with an alkyl halide to form a quaternary ammonium salt. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

In this mechanism, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of an alkylating agent, such as an alkyl halide. This attack occurs from the backside of the carbon-leaving group bond, leading to an inversion of configuration if the carbon is chiral. The transition state involves a partially formed nitrogen-carbon bond and a partially broken carbon-halogen bond.

The general reaction can be depicted as follows:

R'X + NHRR'' → [R'NRR'']+X-

Where for this compound:

R = cycloheptyl

R'' = 2-methoxyethyl

R'X = alkylating agent (e.g., methyl iodide, ethyl bromide)

The reactivity in the Menshutkin reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, and steric hindrance around the amine nitrogen. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. Polar aprotic solvents are known to accelerate the rate of SN2 reactions.

For this compound, the cycloheptyl group and the methoxyethyl group present a certain degree of steric hindrance around the nitrogen atom, which may affect the rate of quaternization compared to less hindered secondary amines.

A representative, though not specific to the title compound, set of reaction conditions for the quaternization of a secondary amine is shown in the table below.

AmineAlkylating AgentSolventTemperature (°C)Product
DiethylamineEthyl IodideAcetonitrile (B52724)RefluxTriethylammonium Iodide
PyrrolidineMethyl IodideMethanolRoom TempN-Methylpyrrolidinium Iodide
PiperidineBenzyl BromideEthanol (B145695)50N-Benzylpiperidinium Bromide

Reactivity of the Ether Linkage

Cleavage Reactions of the Methoxyethyl Ether

The ether linkage in the 2-methoxyethyl group of this compound can be cleaved under strongly acidic conditions. wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.comlibretexts.org This reaction typically requires the use of strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr), or a Lewis acid like boron tribromide (BBr₃). wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.comlibretexts.org

The mechanism of ether cleavage with a strong acid like HI proceeds via protonation of the ether oxygen, which converts the methoxy (B1213986) group into a good leaving group (methanol). chemistrysteps.commasterorganicchemistry.com The iodide ion, a good nucleophile, then attacks the electrophilic carbon of the protonated ether. The regioselectivity of the nucleophilic attack depends on the nature of the groups attached to the ether oxygen. In the case of the methoxyethyl group, both carbons are primary. However, the carbon adjacent to the nitrogen might be slightly more sterically hindered.

The reaction can be generalized as:

R-O-CH₃ + HI → R-OH + CH₃I

In the context of this compound, the cleavage would result in N-cycloheptyl-N-(2-hydroxyethyl)amine and methyl iodide.

Cleavage with boron tribromide (BBr₃) is another effective method. The reaction mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This is followed by a nucleophilic attack of a bromide ion on one of the ether's alkyl groups.

Reactivity of the Cycloheptane (B1346806) Ring System

Functionalization via C-H Activation (if applicable)

The cycloheptane ring is composed of sp³-hybridized carbon atoms with C-H bonds that are generally unreactive. However, recent advances in organometallic chemistry have enabled the direct functionalization of such C-H bonds. nih.govyale.edu These reactions often employ transition metal catalysts, such as those based on palladium, rhodium, or iridium, which can insert into a C-H bond to form a carbon-metal bond, which can then be further functionalized. nih.govyale.edu

The presence of the amino group in this compound can act as a directing group, guiding the metal catalyst to a specific C-H bond, often in the vicinity of the substituent. This can lead to regioselective functionalization of the cycloheptane ring. The specific position of C-H activation would depend on the catalyst and the conformation of the cycloheptane ring.

While no specific studies on the C-H activation of this compound have been found, related transformations on other cyclic amines have been reported. For instance, palladium-catalyzed arylation of N-Boc-piperidine at the C-H bond has been demonstrated.

Ring-Opening or Ring-Expansion/Contraction Reactions (if applicable)

The cycloheptane ring is relatively stable but can undergo ring-opening or ring-expansion/contraction reactions under specific conditions. Such transformations often involve the formation of a reactive intermediate, such as a carbocation or a radical, on the ring.

For N-substituted cycloheptane derivatives, ring-opening could potentially be initiated by reactions involving the nitrogen atom. For example, certain intramolecular reactions of N-functionalized amines can lead to ring cleavage.

Ring expansion of cycloheptane derivatives can be achieved through various methods, such as the Tiffeneau-Demjanov rearrangement, which involves the treatment of a β-amino alcohol with nitrous acid to form a carbocation that then undergoes rearrangement. While not directly applicable to this compound in its current form, functionalization of the cycloheptane ring to introduce the necessary precursors could enable such transformations.

Reaction Kinetics and Mechanistic Pathways of Derivatization

The kinetics of the quaternization of this compound, following the Menshutkin reaction, is expected to be second order, first order in the amine and first order in the alkylating agent. The rate constant would be influenced by the steric bulk of the cycloheptyl and methoxyethyl groups, as well as the nature of the solvent and the alkylating agent.

Mechanistic studies of the derivatization of this compound would involve a combination of experimental techniques, such as kinetic monitoring, isotopic labeling, and computational modeling. For instance, the mechanism of ether cleavage can be elucidated by analyzing the products formed under different acidic conditions and by using labeled reagents to track the fate of the atoms.

Structural Characterization and Conformational Analysis of N 2 Methoxyethyl Cycloheptanamine

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods provide a powerful toolkit for the detailed structural analysis of organic molecules. These techniques probe the magnetic and vibrational properties of nuclei and bonds, as well as the mass-to-charge ratio of the molecule and its fragments, to piece together a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR Spectral Interpretation

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of N-(2-methoxyethyl)cycloheptanamine is expected to show distinct signals for the protons on the cycloheptyl ring, the methoxyethyl side chain, and the amine N-H proton. The cycloheptyl protons would likely appear as a series of complex, overlapping multiplets in the upfield region (approximately 1.2-1.8 ppm), characteristic of alicyclic systems. The proton on the carbon bearing the nitrogen (the α-proton) would be shifted further downfield (estimated around 2.6-2.9 ppm). The protons of the ethyl group would present as two triplets: one for the -CH₂-N- group (around 2.8 ppm) and one for the -CH₂-O- group (around 3.5 ppm). The methoxy (B1213986) group (-OCH₃) protons would give a sharp singlet at approximately 3.3 ppm. chemicalbook.com The N-H proton signal is typically a broad singlet and its chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. For this compound, one would expect to see distinct signals for the methoxy carbon, the two carbons of the ethyl bridge, and the carbons of the cycloheptyl ring. libretexts.org Due to the flexibility of the seven-membered ring, some of the ring carbons may be chemically equivalent, reducing the total number of signals observed. The chemical shifts are influenced by the electronegativity of neighboring atoms; for instance, carbons attached to oxygen or nitrogen are shifted downfield. libretexts.org

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
Cycloheptyl-CH₂ (multiple)1.2 - 1.8Multiplet (m)
Cycloheptyl-CH-N2.6 - 2.9Multiplet (m)
N-CH₂-CH₂-O~2.8Triplet (t)
N-CH₂-CH₂-O~3.5Triplet (t)
O-CH₃~3.3Singlet (s)
N-HVariableBroad Singlet (br s)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Cycloheptyl Carbons (multiple)25 - 40
Cycloheptyl-CH-N~60
N-CH₂-CH₂-O~50
N-CH₂-CH₂-O~72
O-CH₃~59
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show correlations between the α-proton of the cycloheptyl ring and its neighbors on the ring. It would also clearly show the coupling between the two methylene (B1212753) (-CH₂-) groups of the methoxyethyl side chain. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. columbia.edu This allows for the definitive assignment of each carbon atom that bears protons. For example, the proton singlet at ~3.3 ppm would correlate with the carbon signal at ~59 ppm, confirming the O-CH₃ group. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is crucial for piecing together the molecular skeleton. For instance, the protons of the methoxy group (~3.3 ppm) would show a correlation to the ethyl carbon (~72 ppm), and the ethyl protons would show correlations to the methoxy carbon and the adjacent ethyl carbon, confirming the -CH₂-O-CH₃ linkage. researchgate.net Similarly, long-range correlations from the cycloheptyl protons to the side-chain carbons would confirm the point of attachment.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the vibrations of molecular bonds. Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "fingerprint" of the functional groups present in a molecule. nih.gov

Infrared (IR) Spectroscopy : The IR spectrum is expected to show several characteristic absorption bands. A weak to medium band in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine. Strong bands between 2850 and 3000 cm⁻¹ are due to the C-H stretching of the aliphatic cycloheptyl and methoxyethyl groups. nist.gov A key absorption band around 1100 cm⁻¹ would be indicative of the C-O stretching vibration of the ether linkage. researchgate.net

Raman Spectroscopy : Raman spectroscopy would provide complementary information. The C-H stretching vibrations would also be prominent. The C-C backbone vibrations of the cycloheptyl ring and the side chain would likely give strong signals in the lower frequency "fingerprint" region of the spectrum.

Predicted Vibrational Frequencies

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H StretchSecondary Amine3300 - 3500
C-H StretchAliphatic (sp³)2850 - 3000
C-H BendAlkyl1350 - 1470
C-O StretchEther1080 - 1150
C-N StretchAlkyl Amine1020 - 1250

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through analysis of fragmentation patterns, offers valuable clues about its structure.

Electron Ionization (EI) and Electrospray Ionization (ESI) MS Fragmentation Patterns

The method of ionization significantly affects the resulting mass spectrum. nih.gov

Electrospray Ionization (ESI) : ESI is a "soft" ionization technique that typically results in minimal fragmentation. nih.gov The primary ion observed for this compound would be the protonated molecule, [M+H]⁺. Given the molecular formula C₁₀H₂₁NO, the molecular weight is 171.28 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent base peak at an m/z of 172.29. Adducts with other cations, such as sodium [M+Na]⁺ at m/z 194.27, may also be observed. nih.gov

Electron Ionization (EI) : EI is a "hard" ionization technique that imparts significant energy to the molecule, causing extensive fragmentation. nih.gov The molecular ion peak (M⁺·) at m/z 171 would likely be observed, though it may be weak. The fragmentation is often directed by the heteroatoms. A dominant fragmentation pathway for secondary amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).

Cleavage of the ethyl-nitrogen bond would result in a fragment ion at m/z 112, corresponding to the [cycloheptyl-NH-CH₂]⁺ fragment.

Loss of the methoxyethyl group would lead to a [C₇H₁₄N]⁺ fragment at m/z 112.

Another characteristic fragmentation would be the cleavage of the C-C bond within the methoxyethyl side chain, producing a stable iminium ion [CH₂=N(H)cycloheptyl]⁺ at m/z 126.

Fragmentation of the cycloheptyl ring itself would also generate a series of smaller hydrocarbon fragments. nist.gov

Table of Compounds

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. measurlabs.combioanalysis-zone.com This method allows for the determination of the elemental formula of a compound by measuring its exact mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com Unlike low-resolution mass spectrometry which provides the nominal mass (the integer mass of the most abundant isotope), HRMS can distinguish between compounds having the same nominal mass but different elemental compositions. bioanalysis-zone.comresearchgate.net

For this compound, with the molecular formula C₁₀H₂₁NO, the theoretical monoisotopic mass can be calculated with high precision. The monoisotopic mass is the sum of the masses of the most abundant isotopes of the constituent atoms.

Table 1: Theoretical Exact Mass Calculation for this compound

ElementNumber of AtomsMass of Most Abundant Isotope (Da)Total Mass (Da)
Carbon (¹²C)1012.000000120.000000
Hydrogen (¹H)211.00782521.164325
Nitrogen (¹⁴N)114.00307414.003074
Oxygen (¹⁶O)115.99491515.994915
Total 171.162314

The calculated exact mass for this compound is 171.162314 Da . An experimental HRMS analysis would be expected to yield a value in very close agreement with this theoretical prediction, thus confirming the elemental composition of the molecule. For comparison, other isomers with the same molecular formula, such as Decanamide and N,N-Dimethyloctanamide, also share this exact mass. nih.govnih.gov

X-ray Crystallography Studies of Crystalline Forms or Derivatives

As of the current literature survey, no publicly available single-crystal X-ray diffraction data for this compound has been reported. X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. Such a study would provide precise information on bond lengths, bond angles, and the solid-state conformation of the molecule.

In the absence of experimental data, the solid-state structure of this compound can be predicted based on the principles of intermolecular forces. The molecule possesses functional groups capable of engaging in significant intermolecular interactions. The secondary amine group (-NH-) is a hydrogen bond donor, and both the nitrogen and the ether oxygen atoms are hydrogen bond acceptors. youtube.com

Conformational Landscape of the Cycloheptane (B1346806) Ring

The cycloheptane ring is a flexible system that can adopt several conformations to relieve ring strain. libretexts.org Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane exists as a dynamic equilibrium of several low-energy conformers. libretexts.orgacs.org The two most stable conformations are the twist-chair and the chair, with the twist-chair generally being of lower energy. libretexts.org

The various conformations of cycloheptane can interconvert through a process of pseudorotation, which involves low-energy barriers. This results in a highly flexible ring system. The energy barriers between the different conformers are relatively small, allowing for rapid interconversion at room temperature. Computational studies on cycloheptane have detailed the complex potential energy surface with multiple minima corresponding to different conformers and the transition states connecting them. acs.org

Table 2: Predominant Low-Energy Conformations of Cycloheptane

ConformationRelative Energy (kcal/mol)
Twist-Chair0.0
Chair~1.4
BoatHigher
Twist-BoatHigher

Note: Relative energies are approximate and can vary based on the computational method used.

The presence of a substituent on the cycloheptane ring influences the conformational equilibrium. libretexts.org A bulky substituent like the N-(2-methoxyethyl) group will tend to occupy a position that minimizes steric interactions with the rest of the ring. In substituted cyclohexanes, substituents generally prefer an equatorial position to avoid 1,3-diaxial interactions. libretexts.org A similar principle applies to cycloheptane, where the substituent will favor a pseudo-equatorial position in the twist-chair or chair conformations to reduce steric strain. iitk.ac.in

The flexible N-(2-methoxyethyl) side chain itself can adopt various conformations. There is a possibility of an intramolecular hydrogen bond between the amine proton and the ether oxygen, which could influence the preferred conformation of the side chain and, in turn, its interaction with the cycloheptane ring.

Dipole Moment and Polarity Investigations

The molecular structure of this compound suggests that it is a polar molecule. The polarity arises from the presence of electronegative nitrogen and oxygen atoms, which lead to uneven charge distribution across the molecule.

Amine Group: The nitrogen atom is more electronegative than the carbon and hydrogen atoms to which it is attached, resulting in a dipole moment with the negative end pointing towards the nitrogen. The lone pair of electrons on the nitrogen also makes a significant contribution to the dipole moment. stackexchange.comechemi.com

Ether Group: The oxygen atom in the methoxyethyl group is highly electronegative, leading to a dipole moment for the C-O bonds with the negative end towards the oxygen. byjus.comucsb.edu

Computational Chemistry and Theoretical Studies of N 2 Methoxyethyl Cycloheptanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system, providing a detailed picture of molecular structure and reactivity.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the ground-state geometry. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms. A common and reliable method for this is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p).

This process yields precise values for bond lengths, bond angles, and dihedral angles. For N-(2-methoxyethyl)cycloheptanamine, key parameters would include the conformation of the seven-membered cycloheptane (B1346806) ring (which typically adopts a twist-chair conformation as its most stable form) and the orientation of the N-(2-methoxyethyl) side chain relative to the ring.

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound The following data is illustrative of typical results from a DFT/B3LYP/6-31G(d,p) calculation and is not from a published study.

ParameterAtom Pair/GroupPredicted Value
Bond Length C-N (amine)1.47 Å
C-O (ether)1.43 Å
N-H1.01 Å
Bond Angle C-N-C112.5°
C-O-C111.8°
Dihedral Angle C-C-N-C178.5°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to its lone pair of electrons. The LUMO would likely be distributed more broadly across the σ* antibonding orbitals of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies The following data is illustrative of typical results from a DFT/B3LYP/6-31G(d,p) calculation and is not from a published study.

ParameterPredicted Energy (eV)
HOMO Energy-6.25 eV
LUMO Energy0.85 eV
HOMO-LUMO Gap 7.10 eV

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution across the molecule's surface. It is generated by mapping the electrostatic potential onto the total electron density surface. This visual tool is invaluable for identifying regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

In an EPS map of this compound, regions of negative potential (typically colored red) would be concentrated around the electronegative nitrogen and oxygen atoms, indicating their role as sites for electrophilic attack. Regions of positive potential (colored blue) would be found around the hydrogen atom attached to the amine, highlighting its acidic character. The cycloheptane ring, being composed of carbon and hydrogen, would show a largely neutral (green) potential.

Quantum chemical calculations can accurately predict spectroscopic data. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These predicted shifts, when compared to a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental spectra.

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be computed. This involves calculating the second derivatives of the energy with respect to atomic positions. The resulting frequencies correspond to specific bond stretches, bends, and torsions. These calculated frequencies are often systematically scaled to correct for anharmonicity and other method-based errors.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ) relative to TMS The following data is illustrative of typical results from a GIAO-DFT calculation and is not from a published study.

AtomPredicted Chemical Shift (ppm)
¹³C NMR
C attached to N (cycloheptane)60.5
C attached to N (side chain)51.2
C attached to O (side chain)71.8
O-CH₃59.0
¹H NMR
N-H1.55
CH attached to N (cycloheptane)2.85
O-CH₃3.30

Table 4: Predicted Key Vibrational Frequencies The following data is illustrative of typical results from a DFT calculation and is not from a published study. Values are unscaled.

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch3450
C-H Stretch (aliphatic)2920-2990
C-N Stretch1150
C-O-C Asymmetric Stretch1125

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics is essential for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the conformational flexibility and dynamics of larger, more complex molecules over time. nih.gov

This compound possesses significant conformational flexibility due to its seven-membered ring and the rotatable bonds in its side chain. A thorough conformational search is necessary to identify the various low-energy conformers and understand their relative populations at a given temperature.

This analysis is performed using a molecular mechanics force field (e.g., MMFF94 or AMBER) to calculate the potential energy of thousands of different conformations. The search can be systematic (rotating each rotatable bond by a set increment) or stochastic (e.g., using Monte Carlo methods). The result is a potential energy map that identifies the global minimum energy conformer as well as other local minima, separated by energy barriers. This information is critical for understanding which shapes the molecule is most likely to adopt and how it might interact with other molecules.

Table 5: Illustrative Relative Energies of Potential Conformers The following data is illustrative of typical results from a molecular mechanics conformational search and is not from a published study.

Conformer Description (Cycloheptane Ring)Relative Energy (kcal/mol)
Twist-Chair (Global Minimum)0.00
Twist-Boat+1.85
Chair+2.10
Boat+2.95

Simulations of Solvent Effects on Conformation and Reactivity

There is currently no published research detailing the simulation of solvent effects on the conformation and reactivity of this compound. Such studies, were they to be conducted, would likely employ computational techniques like Molecular Dynamics (MD) or Monte Carlo (MC) simulations, coupled with quantum mechanical (QM) or hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods. These simulations would be crucial in understanding how the molecule's flexible cycloheptane ring and the methoxyethyl side chain interact with various solvent environments, which in turn would influence its three-dimensional structure and chemical reactivity.

Reaction Pathway Modeling and Transition State Analysis

The elucidation of reaction mechanisms through computational means is a cornerstone of modern chemistry. However, for this compound, there is a lack of available studies on reaction pathway modeling and transition state analysis.

Computational Elucidation of Reaction Mechanisms

No computational studies have been found that specifically map out the potential reaction mechanisms involving this compound. Theoretical investigations in this area would typically involve density functional theory (DFT) calculations to identify potential reactants, products, intermediates, and, crucially, the transition states that connect them. The absence of such research means that the mechanistic details of how this compound participates in chemical reactions remain speculative from a theoretical standpoint.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to predict the properties of a chemical compound based on its molecular structure. A search for QSPR studies focused on the theoretical properties of this compound has not yielded any specific findings.

Were such studies available, they would likely involve the calculation of various molecular descriptors for this compound. These descriptors, which can be constitutional, topological, geometrical, or electronic in nature, would then be used to build mathematical models to predict properties such as boiling point, vapor pressure, or solubility without the need for experimental measurement. The development of QSPR models for this compound would be a valuable tool for its further study and potential applications.

Derivatization Strategies and Analog Development Based on N 2 Methoxyethyl Cycloheptanamine

Synthesis of N-Substituted Cycloheptanamine Derivatives

The secondary amine of N-(2-methoxyethyl)cycloheptanamine is a prime target for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the compound's physicochemical and biological properties.

Amide, Urea (B33335), and Carbamate (B1207046) Analogues

Amide Analogues

The synthesis of amides is a fundamental transformation in organic chemistry, often achieved by reacting an amine with a carboxylic acid derivative. nih.gov A common and efficient method involves the use of acyl chlorides or anhydrides. youtube.com For this compound, this would involve its reaction with an appropriate acyl chloride (R-COCl) or anhydride (B1165640) ((R-CO)₂O) to yield the corresponding N-substituted amide. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. youtube.com

The nature of the 'R' group in the acylating agent can be varied extensively to include aliphatic, aromatic, and heterocyclic moieties, thereby influencing properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.

Urea Analogues

Urea derivatives can be synthesized from this compound through several established methods. A straightforward approach involves the reaction of the amine with an isocyanate (R-N=C=O). nih.gov This reaction is typically rapid and proceeds under mild conditions to afford the corresponding N,N'-disubstituted urea.

Another versatile method for urea synthesis is the reaction of amines with carbon dioxide, often in the absence of a catalyst or solvent. researchgate.net This "green" chemistry approach involves the formation of an alkyl ammonium (B1175870) alkyl carbamate intermediate, which then undergoes intramolecular dehydration to form the final urea product. researchgate.net Additionally, 2-pyridyl ureas can be synthesized via an acid-catalyzed reaction of pyridine-N-oxides with dialkylcyanamides. nih.gov

Carbamate Analogues

Carbamates are readily prepared by reacting this compound with a chloroformate ester (R-O-COCl). organic-chemistry.org This reaction, similar to amide synthesis from acyl chlorides, is usually performed in the presence of a base.

An alternative, phosgene-free method for carbamate synthesis involves the use of N,N'-disuccinimidyl carbonate (DSC) to promote the alkoxycarbonylation of amines with alcohols under mild conditions. nih.gov Carbamates can also be synthesized through the generation of carbamoyl (B1232498) chlorides, though this method requires handling the toxic reagent phosgene. nih.gov A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of carbamates without an inert atmosphere. organic-chemistry.org

The 'R' group of the chloroformate or alcohol can be varied to introduce different alkyl or aryl substituents, thereby modifying the electronic and steric properties of the resulting carbamate.

Table 1: Examples of Amide, Urea, and Carbamate Derivatives of this compound

Derivative TypeGeneral StructureR-Group Examples
Amide-CH₃ (Acetyl), -Ph (Benzoyl), -CH₂Ph (Phenylacetyl)
Urea-CH₂CH₃ (Ethyl), -Ph (Phenyl), -c-C₆H₁₁ (Cyclohexyl)
Carbamate-CH₃ (Methyl), -C(CH₃)₃ (tert-Butyl), -CH₂Ph (Benzyl)

Sulfonamide and Sulfamide Derivatives

Sulfonamide Derivatives

Sulfonamides are a significant class of compounds, and their synthesis from amines is well-established. mdpi.com The most common method involves the reaction of this compound with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine or triethylamine. mdpi.comnih.gov This reaction is generally high-yielding and applicable to a wide range of sulfonyl chlorides. nih.gov

An alternative approach utilizes N-silylamines, which can react with sulfonyl chlorides or fluorides to produce sulfonamides. nih.gov While sulfonyl chlorides are more reactive, this method provides a pathway for sulfonamide formation. nih.gov The synthesis of new amino acid-conjugated sulfonamide derivatives can be achieved by reacting 4-acetamidobenzenesulfonyl chloride with amino acids in a basic solution. cihanuniversity.edu.iq

The 'R' group of the sulfonyl chloride can be an alkyl, aryl, or heteroaryl group, allowing for the introduction of diverse structural motifs.

Sulfamide Derivatives

Sulfamides can be prepared by reacting this compound with sulfamoyl chlorides. A more versatile approach for unsymmetrical sulfamides involves a one-flow reaction of chlorosulfonic acid with two different amines. organic-chemistry.org N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide allows for the sulfamoylation of amines under very mild conditions. organic-chemistry.org

A modular two-step synthesis of sulfondiimidamides, which are aza-derivatives of sulfonamides, has been developed, exploiting a hypervalent iodine-mediated amination as the key step. researchgate.net

Table 2: Examples of Sulfonamide and Sulfamide Derivatives of this compound

Derivative TypeGeneral StructureR-Group ExamplesR¹/R² Group Examples
Sulfonamide-CH₃ (Methanesulfonyl), -Ph (Benzenesulfonyl), -p-Tolyl (Tosyl)
SulfamideR¹=H, R²=CH₃; R¹=H, R²=Ph

Modifications of the 2-methoxyethyl Moiety

The 2-methoxyethyl side chain offers opportunities for modification by altering the chain length, the nature of the ether functionality, or by introducing other functional groups.

Variation of Alkyl Chain Lengths and Ether Functionalities

The synthesis of analogs with varying alkyl chain lengths can be achieved by starting with different amino alcohols in the initial synthesis of the parent compound. For example, using 3-methoxypropan-1-amine or 4-methoxybutan-1-amine (B2886722) in a reductive amination with cycloheptanone (B156872) would yield analogs with longer alkyl chains.

The ether functionality can also be modified. Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) or functionalized groups can be accomplished by using the corresponding substituted amino alcohols.

Incorporation of Additional Heteroatoms or Functional Groups

The introduction of additional heteroatoms, such as a second oxygen atom to form a diether or a nitrogen atom to create a diamine, can significantly alter the polarity and hydrogen bonding capabilities of the molecule. For instance, reacting cycloheptanone with an amino alcohol containing a polyether chain would introduce multiple ether linkages.

Functional groups like hydroxyls or esters could also be incorporated into the side chain. This would involve starting with appropriately functionalized amino alcohols. For example, using an amino diol in the initial synthesis would result in an analog with a terminal hydroxyl group, which could then be further derivatized.

Table 3: Examples of Modified 2-methoxyethyl Moieties

ModificationGeneral StructureR-Group Examples
Alkyl Chain Variationn=2 (Propyl), n=3 (Butyl)
Ether Modification-CH₂CH₃ (Ethyl), -CH₂CH₂OCH₃ (Methoxyethyl)
Heteroatom/Functional Group Incorporation-OH, -COOCH₃

Cycloheptane (B1346806) Ring Modifications

One approach is to introduce substituents onto the cycloheptane ring. This could be achieved by starting with a substituted cycloheptanone in the initial reductive amination. For example, using 4-methylcycloheptanone (B1656831) would yield an analog with a methyl group on the cycloheptane ring.

Another strategy involves altering the ring size. Synthesizing analogs with cyclohexyl or cyclooctyl rings instead of the cycloheptyl ring would involve using cyclohexanone (B45756) or cyclooctanone, respectively, in the initial synthesis. Primary cycloalkylimines with a 4 to 8-membered ring can be synthesized by dehydrocyanation of the corresponding α-aminonitriles. rsc.org

More complex modifications could involve the synthesis of bicyclic or spirocyclic analogs, although these would require multi-step synthetic sequences. The synthesis of substituted cycloheptatriene (B165957) derivatives has also been explored, which could serve as precursors for further modifications. k-state.eduscilit.com The selective epoxidation of N-benzyl-N-methyl-2-cyclohepten-1-amine has been used to synthesize new aminocyclitols, demonstrating a pathway for functionalization of the cycloheptane ring. researchgate.net

Table 4: Examples of Cycloheptane Ring Modifications

ModificationGeneral StructureR-Group Examples
Ring SubstitutionR¹=CH₃, R²=H; R¹=H, R²=OH
Ring Size Variationn=1 (Cyclohexyl), n=3 (Cyclooctyl)

Synthesis of Ring-Substituted Derivatives

The introduction of substituents onto the cycloheptane ring of this compound is a key strategy for modulating its physicochemical properties. This can be achieved through various synthetic routes, often starting from a functionalized cycloheptanone precursor.

One common approach involves the α-functionalization of cycloheptanone. For instance, α-alkylation, α-arylation, or the introduction of heteroatoms can be accomplished, followed by reductive amination with 2-methoxyethylamine (B85606) to yield the desired ring-substituted this compound derivatives. The choice of substituent can influence properties such as lipophilicity, polarity, and metabolic stability.

Another powerful method for direct functionalization of the cycloheptane ring is through C-H activation. This modern synthetic technique allows for the direct conversion of a C-H bond into a C-C, C-N, or C-O bond, offering a more atom-economical route to a variety of substituted cycloheptane derivatives. While specific applications to this compound are not extensively documented, the principles of C-H activation on cycloalkanes are well-established and could be adapted for this purpose.

The following table illustrates potential ring-substituted derivatives of this compound that could be synthesized using these methods.

Derivative NamePosition of SubstitutionSubstituentPotential Synthetic Precursor
N-(2-methoxyethyl)-2-methylcycloheptanamine2Methyl2-Methylcycloheptanone
N-(2-methoxyethyl)-3-phenylcycloheptanamine3Phenyl3-Phenylcycloheptanone
4-((2-methoxyethyl)amino)cycloheptan-1-ol4Hydroxyl4-Hydroxycycloheptanone
N-(2-methoxyethyl)-2,2-dimethylcycloheptanamine2, 2Dimethyl2,2-Dimethylcycloheptanone

Isomerization and Ring-Expansion/Contraction Analogues

Structural diversity can be further expanded by altering the carbocyclic framework of this compound through isomerization, ring-expansion, or ring-contraction reactions. These transformations can lead to novel scaffolds with distinct conformational properties.

Ring-Expansion Analogues: Ring-expansion reactions can be employed to convert the cycloheptane ring into a larger ring system, such as a cyclooctane. A common method for one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement, which proceeds through a diazotization of a 1-(aminomethyl)cycloalkanol. For instance, starting from cyclohexanone, a one-carbon ring expansion can yield cycloheptanone, a direct precursor to the parent compound. nih.gov Similarly, cycloheptanone can be subjected to ring expansion to afford cyclooctanone, which can then be converted to N-(2-methoxyethyl)cyclooctanamine.

Ring-Contraction Analogues: Conversely, ring-contraction reactions can be utilized to synthesize analogs with smaller rings, such as cyclohexane (B81311) or cyclopentane. The Favorskii rearrangement of α-halocycloheptanones can lead to the formation of cyclohexanecarboxylic acid derivatives, which can be further elaborated to N-(2-methoxyethyl)cyclohexanemethanamine. Another approach involves the Wolff rearrangement of α-diazocycloheptanone to generate a cyclohexylketene, a versatile intermediate for various cyclohexane derivatives. Such ring contractions are often driven by the formation of a more stable five- or six-membered ring. youtube.comwikipedia.org

The table below provides examples of such analogues.

Analogue TypeResulting Ring SystemExample Compound Name
Ring-ExpansionCyclooctaneN-(2-methoxyethyl)cyclooctanamine
Ring-ContractionCyclohexaneN-(2-methoxyethyl)cyclohexanamine
Ring-ContractionCyclopentaneN-(2-methoxyethyl)cyclopentanamine

Design and Synthesis of Constrained Analogues

To explore the impact of conformational rigidity on biological activity, constrained analogues of this compound can be designed and synthesized. These analogues restrict the flexibility of the cycloheptane ring, which can lead to enhanced binding affinity and selectivity for biological targets. Common strategies include the formation of bicyclic or spirocyclic systems.

Bicyclic Analogues: Bridged bicyclic amines can be synthesized through intramolecular cyclization reactions. For example, a suitably functionalized this compound derivative could undergo an intramolecular Mannich reaction or a Pictet-Spengler reaction to form a fused or bridged ring system. nih.gov The synthesis of aza-bridged cycloheptanes can provide rigid scaffolds that mimic specific conformations of the parent molecule. nih.govrsc.org

Spirocyclic Analogues: Spirocyclic systems, where two rings share a single carbon atom, offer another approach to conformational constraint. The synthesis of spirocyclic amines often involves the cycloaddition of a suitable intermediate to a cyclic ketone or alkene. researchgate.netrsc.org For instance, a spiro-pyrrolidine or spiro-piperidine ring could be fused to the cycloheptane core, leading to novel three-dimensional structures.

Examples of potential constrained analogues are listed in the table below.

Analogue TypeDescriptionExample Scaffold
Bridged BicyclicA second ring is formed across the cycloheptane ring.Aza-bicyclo[3.2.1]octane derivative
Fused BicyclicA second ring shares two adjacent atoms with the cycloheptane ring.Decahydroquinoline derivative
SpirocyclicA second heterocyclic ring shares one carbon with the cycloheptane ring.Spiro[cycloheptane-1,3'-pyrrolidine]

Libraries of this compound Derivatives for Screening Applications

Combinatorial chemistry provides a powerful tool for the rapid synthesis of large numbers of diverse compounds for high-throughput screening. nih.gov A library of this compound derivatives can be constructed using a diversity-oriented synthesis approach, where variations are introduced at multiple points of the molecule. researchgate.net

A common strategy involves the use of a solid-phase synthesis approach, where the cycloheptanamine scaffold is attached to a resin. acs.org This allows for the use of excess reagents to drive reactions to completion and simplifies purification. The library can be built by introducing a variety of building blocks at different positions. For example, a library could be generated by:

Varying the substituents on the cycloheptane ring: Starting with a set of diverse cycloheptanone precursors, a library of ring-substituted this compound derivatives can be synthesized in parallel.

Modifying the N-alkyl side chain: The 2-methoxyethyl group can be replaced with a variety of other alkyl or arylalkyl groups by reacting cycloheptanamine with different electrophiles.

Acylation of the secondary amine: The nitrogen atom can be acylated with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates to introduce a wide range of functional groups.

A positional scanning deconvolution strategy can then be employed to identify the most active compounds from the library mixtures. nih.gov The development of such libraries based on the this compound scaffold could accelerate the discovery of new compounds with desirable biological or material properties. bham.ac.uk

The following table outlines a hypothetical combinatorial library based on the this compound scaffold.

Scaffold PositionDiversity ElementExample Building Blocks
Cycloheptane Ring (R1)Alkyl, ArylMethyl, Ethyl, Phenyl, 4-Chlorophenyl
N-Substituent (R2)Acyl, SulfonylAcetyl, Benzoyl, Methanesulfonyl, Toluenesulfonyl

This systematic exploration of the chemical space around this compound through derivatization, analog development, and library synthesis holds significant promise for the discovery of novel and valuable chemical entities.

Role in Advanced Organic Synthesis and Broader Chemical Research Strictly Excluding Human/clinical/safety

A Versatile Building Block in Complex Molecule Synthesis

The unique combination of a seven-membered carbocyclic ring and a flexible, functionalized side chain in N-(2-methoxyethyl)cycloheptanamine makes it a valuable building block for the synthesis of more complex molecules.

A Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The secondary amine functionality of this compound serves as a key handle for the construction of various heterocyclic rings. For instance, it can undergo condensation reactions with dicarbonyl compounds or their equivalents to form five-, six-, or seven-membered nitrogen-containing rings.

One potential application is in the synthesis of substituted piperazines or diazepanes. Reaction with a bis-electrophile, such as a dihalide or a diepoxide, could lead to the formation of these important heterocyclic scaffolds. The methoxyethyl group could also participate in cyclization reactions, for example, through an intramolecular Pictet-Spengler or Bischler-Napieralski type reaction after appropriate functionalization of the cycloheptyl ring, leading to more complex polycyclic systems.

Applications in Ligand Design for Catalysis

The development of novel ligands for transition metal catalysis is a cornerstone of modern organic synthesis. The structure of this compound offers several features that are desirable in a ligand scaffold.

Design of this compound-derived Ligands

The nitrogen atom of this compound is a primary coordination site for metal ions. Furthermore, the ether oxygen in the methoxyethyl side chain can act as a secondary donor atom, allowing the molecule to function as a bidentate N,O-ligand. This chelation effect can enhance the stability and influence the reactivity of the resulting metal complex.

Modification of the cycloheptyl ring, for instance, by introducing chiral centers, could lead to the development of chiral ligands for asymmetric catalysis. The synthesis of such chiral derivatives could be achieved through the use of enantiomerically pure starting materials or through resolution of a racemic mixture.

Studies in Organometallic Complexes

The steric bulk of the cycloheptyl group and the electronic properties of the methoxyethyl side chain would play a crucial role in determining the geometry and reactivity of the metal center. Research in this area would involve the synthesis and characterization of these organometallic complexes and the evaluation of their catalytic activity in various organic reactions.

Contributions to Materials Science and Polymer Chemistry

The functional groups present in this compound also suggest potential applications in the field of materials science and polymer chemistry. The secondary amine can act as a monomer or a chain-terminating agent in polymerization reactions. For example, it could be incorporated into polyamides or polyurethanes through reaction with dicarboxylic acids or diisocyanates, respectively.

Use as an Analytical Standard or in Method Development

The application of this compound as an analytical standard is not widely established in the literature. However, its unique structure makes it a candidate for use in specific analytical contexts, particularly in the development of methods for detecting related compounds.

As a distinct chemical entity, this compound can serve as a reference compound in the development of chromatographic methods, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), for the separation and quantification of cycloheptanamine derivatives. Its specific retention time under defined chromatographic conditions would aid in the identification and purity assessment of analogous compounds.

In spectroscopic analysis, the compound would exhibit a characteristic mass spectrum, with fragmentation patterns indicative of the cycloheptyl and methoxyethyl moieties. This mass spectrum could be entered into spectral libraries to facilitate the identification of this compound in complex mixtures. Similarly, its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would provide unique fingerprints for structural elucidation and quality control purposes.

Future Research Directions and Challenges in the Study of N 2 Methoxyethyl Cycloheptanamine

Exploration of Undiscovered Reactivity and Transformative Chemistry

The reactivity of N-(2-methoxyethyl)cycloheptanamine is largely unexplored, offering a fertile ground for discovering novel chemical transformations. A key area of interest lies in the selective functionalization of the cycloheptane (B1346806) ring and the N-alkyl side chain.

C-H Bond Activation: A significant challenge and opportunity is the development of catalytic methods for the direct C-H functionalization of the cycloheptane ring. Given the flexibility of the seven-membered ring, regioselective activation of specific C-H bonds could lead to a diverse range of novel derivatives. Future research could focus on employing transition-metal catalysts, such as those based on palladium, rhodium, or iridium, to achieve site-selective C-H amination, arylation, or alkylation. The directing-group ability of the secondary amine or the ether oxygen could be exploited to control the regioselectivity of these transformations.

Photocatalysis and Radical Chemistry: The emergence of photoredox catalysis opens up new possibilities for the functionalization of this compound under mild conditions. researchgate.netacs.org Future studies could investigate the generation of α-amino radicals via single-electron transfer (SET) from the amine, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov For instance, the photocatalytic α-C-H alkylation of the amine with Michael acceptors could provide access to α-tertiary amine derivatives. nih.gov The photochemical behavior of this amine in the presence of photosensitizers could also be explored to understand its degradation pathways and potential for creating novel molecular architectures. nih.gov

Novel Ring-Opening and Rearrangement Reactions: The inherent ring strain and conformational flexibility of the cycloheptane ring could be leveraged to design novel ring-opening or rearrangement reactions. Acid- or metal-catalyzed transformations could lead to the formation of functionalized acyclic or alternative cyclic structures, providing access to unique molecular scaffolds that are not readily accessible through conventional synthetic methods.

Development of Greener and More Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of this compound is a crucial area for future research. Traditional methods for synthesizing secondary amines often involve harsh reagents and generate significant waste.

Biocatalysis: The use of enzymes for the synthesis of chiral amines has seen remarkable progress and offers a highly sustainable alternative. nih.govresearchgate.net Future research could focus on developing biocatalytic routes to enantiomerically pure this compound. This could involve the use of engineered amine dehydrogenases or transaminases for the reductive amination of cycloheptanone (B156872) with 2-methoxyethylamine (B85606). nih.govacs.org Biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, could further enhance the efficiency and sustainability of the synthesis. acs.org

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. vapourtec.comresearchgate.netacs.org The synthesis of this compound could be adapted to a flow process, for example, through the continuous N-alkylation of cycloheptanamine with a suitable 2-methoxyethyl electrophile in a packed-bed reactor containing a solid-supported catalyst. nih.govacsgcipr.org

Catalytic Reductive Amination: The direct reductive amination of cycloheptanone with 2-methoxyethylamine using heterogeneous catalysts and green reducing agents, such as hydrogen gas or formate (B1220265) salts, would be a highly atom-economical and sustainable approach. Research in this area could focus on developing novel, reusable catalysts, such as non-precious metal nanoparticles, to improve the efficiency and selectivity of the reaction.

Application of Advanced In-Situ Monitoring Techniques for Reactions

To optimize the synthesis and understand the reaction mechanisms of this compound, the application of advanced in-situ monitoring techniques is essential. Process Analytical Technology (PAT) tools can provide real-time data on reaction kinetics, intermediates, and product formation, leading to improved process control and efficiency. kit.edukit.edu

In-Situ FTIR and Raman Spectroscopy: Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the progress of the N-alkylation reaction in real-time. researchgate.net By tracking the disappearance of the primary amine and the appearance of the secondary amine, one can gain valuable insights into the reaction kinetics and identify the optimal reaction conditions. nih.govciac.jl.cn These techniques are particularly useful for studying reactions involving transient or unstable intermediates. kit.edu

Kinetic and Mechanistic Studies: The data obtained from in-situ monitoring can be used to develop detailed kinetic models of the synthesis of this compound. This understanding of the reaction mechanism can help in optimizing reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize by-product formation.

Deeper Integration of Computational and Experimental Approaches

The combination of computational modeling and experimental work can provide a powerful approach to understanding the structure, properties, and reactivity of this compound.

Conformational Analysis: The cycloheptane ring is known for its conformational complexity, with multiple low-energy conformers such as the twist-chair and twist-boat. researchgate.netbiomedres.usscispace.comlibretexts.orgdalalinstitute.com Computational methods, particularly Density Functional Theory (DFT), can be employed to predict the preferred conformations of this compound and to understand how the N-(2-methoxyethyl) substituent influences the conformational landscape of the cycloheptane ring. This information is crucial for understanding its reactivity and potential biological activity.

Reaction Mechanism and Catalyst Design: Computational chemistry can be used to elucidate the mechanisms of the reactions discussed in section 8.1. For example, DFT calculations can help in understanding the transition states and activation energies for C-H activation or photocatalytic reactions, thereby guiding the design of more efficient catalysts.

Predictive Modeling of Properties: Computational tools can also be used to predict various physicochemical properties of this compound and its derivatives, such as solubility, lipophilicity, and potential for binding to biological targets. This in-silico screening can help in prioritizing compounds for synthesis and experimental testing in drug discovery or materials science applications.

Potential for Derivatization in Emerging Fields of Chemical Science

The versatile structure of this compound makes it an attractive starting point for the synthesis of novel derivatives with applications in various emerging fields.

Medicinal Chemistry: The cycloheptylamine (B1194755) scaffold is present in a number of biologically active compounds. chemscene.comnih.gov Derivatization of this compound could lead to the discovery of new therapeutic agents. google.com For example, modification of the secondary amine or the cycloheptane ring could be explored to develop novel chemokine receptor antagonists or other modulators of biological pathways. google.com

Functional Materials: The amine and ether functionalities of this compound make it a potential building block for the synthesis of functional polymers and materials. mdpi.com For instance, it could be incorporated into polymer backbones to create materials with specific binding properties or to act as a ligand for metal catalysts. Derivatization with polymerizable groups would allow its incorporation into copolymers for applications in drug delivery or as functional coatings. mdpi.com

Catalysis: Chiral derivatives of this compound could be synthesized and evaluated as ligands in asymmetric catalysis. The flexible cycloheptane backbone could provide a unique chiral environment for metal-catalyzed transformations, potentially leading to high levels of enantioselectivity.

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